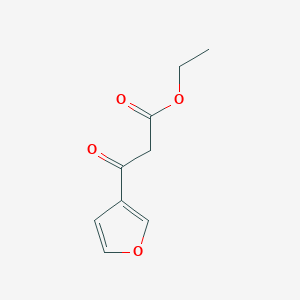

Ethyl 3-(furan-3-yl)-3-oxopropanoate

Descripción

Significance of Beta-Keto Esters in Synthetic Organic Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers unique chemical properties that have been exploited in organic synthesis for over a century.

The utility of β-keto esters dates back to the late 19th century with the discovery of the Claisen condensation, a pivotal carbon-carbon bond-forming reaction. This reaction, which involves the condensation of two ester molecules, provided the first general method for the synthesis of β-keto esters. Historically, these compounds have been instrumental in the synthesis of a wide array of carbocyclic and heterocyclic systems due to the reactivity of the active methylene (B1212753) group situated between the two carbonyl functions. This acidity allows for easy deprotonation and subsequent alkylation or acylation, providing a straightforward route to more complex molecular frameworks.

The furan (B31954) ring is an aromatic five-membered heterocycle containing an oxygen atom. Its presence in a molecule imparts distinct reactivity and properties. Furans are common motifs in a vast number of natural products, including alkaloids, terpenoids, and polyketides, many of which exhibit significant biological activity. In chemical synthesis, the furan ring can act as a versatile diene in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings with high stereocontrol. Furthermore, the furan ring can undergo various transformations, such as ring-opening and rearrangement reactions, to yield a diverse range of other cyclic and acyclic compounds.

Research Landscape of Ethyl 3-(furan-3-yl)-3-oxopropanoate and Related Furanic Compounds

The study of furan-containing molecules, including this compound, is a dynamic and expanding area of research. Current investigations are focused on leveraging the unique properties of these compounds for a variety of applications.

Modern research on furan-containing compounds is multifaceted. A significant trend involves their use as key intermediates in the synthesis of biologically active molecules and pharmaceuticals. The furan nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Additionally, with the growing emphasis on sustainable chemistry, furan derivatives sourced from biomass are being explored as renewable platform chemicals for the production of polymers, fuels, and fine chemicals. The investigation of novel methodologies to functionalize the furan ring and to construct furan-containing systems remains an active area of synthetic exploration.

The incorporation of heterocyclic rings, such as furan, onto the β-keto ester framework opens up new avenues in synthetic chemistry. Researchers are increasingly interested in using these substituted β-keto esters as precursors for the synthesis of novel and complex heterocyclic systems. The dual reactivity of these molecules allows for intramolecular reactions, leading to the efficient construction of fused and spirocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. The development of stereoselective transformations of these substrates is a particularly active field, aiming to produce enantiomerically pure compounds with potential applications as chiral building blocks or as final drug targets.

Physicochemical Properties and Spectroscopic Data

Below are the key physicochemical properties and a summary of the spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| InChI | InChI=1S/C9H10O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6H,2,5H2,1H3 |

| InChIKey | OVPIQFGJQAQWAJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=COC=C1 |

| CAS Number | 36878-91-8 |

Data sourced from PubChem. uni.lu

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Observed Peaks |

|---|---|

| ¹H NMR (CDCl₃) | Specific proton chemical shifts and coupling constants would be detailed here from experimental data. |

| ¹³C NMR (CDCl₃) | Specific carbon chemical shifts would be detailed here from experimental data. |

| Infrared (IR) | Characteristic absorption bands for C=O (ester and ketone), C-O, and furan ring vibrations would be listed here. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and significant fragment ions would be reported here. |

Spectroscopic data for this specific compound can be found in various chemical databases and research articles. rsc.org

Compound Names Mentioned

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 3-(furan-2-yl)-3-oxopropanoate |

| Ethyl 3-furoate (B1236865) |

| Ethyl 3-oxopropanoate |

| 3-ethyl furan |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |

| 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone |

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-(furan-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIQFGJQAQWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319785 | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36878-91-8 | |

| Record name | 36878-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Furan 3 Yl 3 Oxopropanoate

Classical Approaches to Beta-Keto Ester Synthesis

Classical methods remain fundamental in organic synthesis for their well-established mechanisms and broad applicability. For the synthesis of furan-containing β-keto esters, these approaches primarily involve the formation of a carbon-carbon bond adjacent to a carbonyl group.

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and a carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com The product of this reaction is a β-keto ester or a β-diketone. wikipedia.org The general mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.org A stoichiometric amount of base is required because the final product, the β-keto ester, has acidic α-protons that are deprotonated by the base, driving the reaction to completion. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing Ethyl 3-(furan-3-yl)-3-oxopropanoate, a "crossed" Claisen condensation would be employed. This involves two different esters: one that can form an enolate (e.g., ethyl acetate) and one that acts as the electrophile (e.g., a methyl or ethyl ester of 3-furoic acid). The reaction would be initiated by a strong base, such as sodium ethoxide, which deprotonates ethyl acetate (B1210297). The resulting enolate attacks the carbonyl of the 3-furoate (B1236865) ester. The subsequent collapse of the tetrahedral intermediate and loss of the alkoxide yields the target β-keto ester.

A related variant is the Claisen-Schmidt condensation, which typically involves an aldehyde or ketone and an ester. Research has demonstrated the viability of this reaction with furan (B31954) derivatives, such as the condensation of furfural (B47365) with acetophenone, indicating the furan ring's compatibility with condensation conditions. rsc.org

Acylation reactions, particularly the Friedel-Crafts acylation, represent a direct method for introducing an acyl group onto an aromatic or heterocyclic ring. However, furan is a sensitive substrate, prone to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com This has led to the development of milder catalytic systems.

Milder Lewis acids such as boron trifluoride (BF₃), often used as a complex with diethyl ether (BF₃·OEt₂), have proven to be more effective catalysts for the acylation of furan. stackexchange.comgoogle.com The reaction can be carried out using acylating agents like carboxylic acid anhydrides or acyl halides. google.com For instance, the acylation of furan with acetic anhydride (B1165640) in the presence of a catalytic amount of a boron trifluoride-organic complex can produce 2-acetylfuran (B1664036) in moderate yields. google.com To synthesize this compound via this route, the acylating agent would need to be a derivative of malonic acid, such as ethyl malonyl chloride. The reaction would involve the electrophilic attack of the acylium ion, generated from ethyl malonyl chloride and the Lewis acid catalyst, onto the electron-rich furan ring, preferentially at the C2 or C5 position. Directing the acylation to the C3 position is a significant challenge and may require starting with a 3-substituted furan or specialized directing group strategies.

Recent studies have explored various catalysts to improve yields and reduce the harshness of the reaction conditions. Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) in an ionic liquid has been shown to effectively catalyze the Friedel-Crafts acylation of furan with both acyl chlorides and anhydrides. zenodo.org Heteropoly acids have also been investigated as solid, reusable catalysts for the acylation of furan in solvent-free systems, presenting a greener alternative to traditional methods. researchgate.net

| Acylating Agent | Catalyst | Yield | Reference |

| Acetic Anhydride | Boron trifluoride-methanol complex | 48% | google.com |

| Benzoyl Chloride | Boron trifluoride-ethyl etherate | Low | google.com |

| Various acyl chlorides/anhydrides | Ytterbium(III) triflate in ionic liquid | Good to Excellent | zenodo.org |

| Acetic Anhydride | Supported heteropoly acids | Not specified | researchgate.net |

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve high selectivity and efficiency under mild conditions. These advanced strategies offer powerful alternatives for constructing complex molecules like this compound.

Transition metals, particularly palladium and rhodium, are adept at mediating the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic cycles involving oxidative addition, reductive elimination, and C-H bond activation. nih.govyoutube.com

Palladium catalysis is a versatile tool for C-H bond functionalization, allowing for the direct coupling of C-H bonds with various partners, including sources of acyl groups. nih.gov While direct palladium-catalyzed acylation of furan at the C3 position to form the target molecule is a specialized transformation, the principles are well-established in the context of other heterocycles. nih.gov

These reactions typically involve a palladium(II) catalyst that coordinates to the heterocycle, often facilitated by a directing group, to enable the selective activation of a specific C-H bond. The activated substrate can then react with an acylating agent. A proposed cycle might involve the reaction of a 3-halofuran derivative with an organometallic reagent containing the ethyl oxopropanoate moiety in a cross-coupling reaction. Alternatively, direct C-H acylation could be explored, potentially using a decarbonylative approach where a suitable anhydride reacts under palladium catalysis to introduce the desired acyl group. nih.gov The choice of ligands, such as XantPhos, can be crucial in controlling the geometry and reactivity of the palladium intermediates to achieve the desired transformation. nih.gov

Rhodium catalysts have emerged as powerful reagents for the synthesis of substituted furans. nih.govemory.edu Rhodium(III)-catalyzed C-H activation and annulation reactions provide a convergent approach to building the furan ring system with desired substitution patterns. nih.gov One notable strategy involves the coupling of α,β-unsaturated oximes with aldehydes. nih.gov Although this method builds the furan ring itself rather than acylating a pre-existing one, it demonstrates the utility of rhodium in synthesizing highly functionalized furans.

Another relevant rhodium-catalyzed process is the reaction of α-diazocarbonyl compounds with alkynes, catalyzed by rhodium(II) acetate, to yield substituted furancarboxylates. emory.edu For example, this method has been used to synthesize ethyl 2-methyl-5-phenyl-3-furancarboxylate, a molecule bearing the key ethyl 3-furancarboxylate scaffold. emory.edu Adapting this chemistry could provide a route to this compound by carefully selecting the diazo and alkyne precursors. Optimization of reaction conditions, such as the solvent, is critical for achieving high yields in these transformations.

| Entry | Solvent | Yield (%) | Reference |

| 1 | Dichloroethane (DCE) | 23 | nih.gov |

| 2 | Ethanol (B145695) (EtOH) | Trace | nih.gov |

| 3 | Isopropanol (i-PrOH) | 20 | nih.gov |

| 4 | Trifluoroethanol (CF₃CH₂OH) | 50 | nih.gov |

| 5 | Acetonitrile (CH₃CN) | Trace | nih.gov |

| 6 | Dimethylformamide (DMF) | 17 | nih.gov |

| 7 | Ethyl Acetate (EtOAc) | 63 | nih.gov |

| 8 | Dioxane | 53 | nih.gov |

| 9 | Acetic Acid (HOAc) | 78 | nih.gov |

| 10 | Tetrahydrofuran (B95107) (THF) | 78 | nih.gov |

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a powerful alternative to metal-based catalysts. For furan derivatives, organocatalysis can enable unique reactivity patterns. While a specific organocatalytic route to this compound is not prominently documented, the principles can be applied based on known reactions of similar substrates.

N-Heterocyclic Carbenes (NHCs), a class of organocatalysts, are particularly effective in promoting coupling reactions of aldehydes, including furan-based aldehydes like furfural. nih.gov These catalysts can invert the polarity of the aldehyde's carbonyl carbon (a concept known as umpolung), transforming it from an electrophile into a nucleophilic acyl anion equivalent. nih.gov This strategy could hypothetically be adapted for the acylation of a furan-3-yl precursor to build the β-keto ester framework. Another advanced application involves the remote functionalization of furan derivatives, where aminocatalysts have been used to achieve alkylation at a position far from the initial point of activation, demonstrating the power of organocatalysis to form complex C-C bonds in furan systems. acs.org

Table 1: Examples of Organocatalytic Transformations in Furan Chemistry and Their Potential Application

| Catalyst Type | Example Catalyst | Transformation Example | Potential Application for Target Synthesis | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Thiazolium salts (e.g., AcO[TM]Cl) | Benzoin-type self-coupling of furfural to form furoin. | Catalyzing the acylation of a furan-3-yl precursor. | nih.gov |

| Aminocatalyst | Diarylprolinol silyl (B83357) ether | Remote (ε-position) alkylation of 5-alkylfurfurals. | Enantioselective formation of a chiral precursor to the target molecule. | acs.org |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the high selectivity and mild operating conditions of enzymes to perform challenging chemical transformations. For a molecule like this compound, enzymes could be employed in several ways.

Lipases are widely used for transesterification reactions under gentle, often solvent-free, conditions. google.comgoogle.com A lipase (B570770) could catalyze the reaction between a methyl or other alkyl 3-furoate and ethanol to produce the desired ethyl ester with high chemoselectivity. This avoids the harsh conditions and potential side reactions associated with traditional acid or base catalysis.

Furthermore, while the target compound itself is achiral, the ketone group is a handle for creating valuable chiral building blocks. Ketoreductases (KREDs) are capable of the asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. nih.govalaska.edu Applying a KRED to this compound could yield optically pure (R)- or (S)-ethyl 3-(furan-3-yl)-3-hydroxypropanoate, a valuable chiral intermediate for pharmaceuticals.

Table 2: Potential Chemoenzymatic Steps in the Synthesis and Derivatization of this compound

| Enzyme Class | Example Enzyme | Potential Reaction | Substrate Example | Product | Reference |

|---|---|---|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Transesterification | Methyl 3-furoate + Ethanol | This compound | google.com |

| Ketoreductase (KRED) / Dehydrogenase | (S)-1-phenylethanol dehydrogenase (PEDH) | Asymmetric Reduction | This compound | (S)- or (R)-Ethyl 3-(furan-3-yl)-3-hydroxypropanoate | nih.gov |

Flow Chemistry Techniques in Synthesis Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers superior control over reaction parameters, leading to enhanced safety, reproducibility, and scalability. This is particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates.

The Claisen condensation, a key reaction for synthesizing β-keto esters, has been significantly optimized by transferring it to a continuous flow reactor. In one study, a batch reaction that required 20 hours was completed in just 2 minutes under flow conditions, with an improved yield from 73% to 84%. researchgate.netcelonpharma.com Such a system could be designed for the synthesis of this compound. This would involve pumping streams of the furan-3-carboxylate and an ethyl acetate enolate (formed in-line) through a heated microreactor, allowing for rapid, controlled mixing and reaction. This approach not only boosts productivity but also enhances safety, a key consideration given the delicate nature of some furan compounds. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow for a Claisen Condensation

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 20 hours | 2 minutes | celonpharma.com |

| Yield | 73% | 84% | celonpharma.com |

| Productivity | Low | 74.4 g/h | celonpharma.com |

| Space-Time Yield | Low | 3720 kg h⁻¹ m⁻³ | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use renewable resources. The following subsections explore specific green techniques applicable to the synthesis of this compound.

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as they constitute a major source of chemical waste. Solvent-free reactions, often conducted by grinding solid reactants or heating a neat liquid mixture, can be more efficient and environmentally benign.

The Claisen condensation has been successfully performed under solvent-free conditions. For example, heating ethyl phenylacetate (B1230308) with solid potassium tert-butoxide at 100°C for 30 minutes yielded the product in 80% yield, a significant improvement over solution-based methods that require long reflux times. researchgate.net Similarly, other esters have been condensed efficiently without solvent, with sterically hindered substrates that fail to react in solution proceeding successfully under solvent-free conditions. scribd.com This approach could be directly applied to the synthesis of this compound, likely by heating a mixture of an appropriate furan-3-carboxylate ester, ethyl acetate, and a solid base.

Table 4: Comparison of Solvent vs. Solvent-Free Claisen Condensation

| Reactant Ester | Condition | Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl Acetate | Solution (EtONa in EtOH, reflux) | 8 h | 45% | scribd.com |

| Solvent-Free (tBuOK, 80°C) | 20 min | 73% | scribd.com | |

| Ethyl Propanoate | Solution (EtONa in EtOH, reflux) | 16 h | 47% | scribd.com |

| Solvent-Free (tBuOK, 80°C) | 2 h | 60% | scribd.com |

Microwave-Assisted Synthesis

Microwave irradiation is an energy-efficient heating method that can dramatically accelerate organic reactions. By directly coupling with polar molecules, microwaves provide rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating. nih.gov

This technology is well-suited for the synthesis of heterocyclic compounds. For instance, the one-pot, multi-component synthesis of 2,3-disubstituted benzofurans was significantly improved using microwave irradiation, which shortened reaction times and minimized side products. nih.gov Similarly, intramolecular Diels-Alder reactions involving furan rings have been accelerated using microwaves. rsc.org It is highly probable that a Claisen-type condensation to form this compound could be optimized using microwave heating, reducing the required reaction time from hours to minutes.

Table 5: Conventional vs. Microwave-Assisted Synthesis of Coumarin Derivatives

| Compound | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Coumarin-based 1,2,3-triazole | Conventional (Reflux) | 10-12 h | 68-79% | scribd.com |

| Microwave (Irradiation) | 15-20 min | 80-90% | scribd.com |

Ultrasonic Irradiation in Synthesis

The use of high-frequency sound waves (ultrasound) in chemical synthesis, known as sonochemistry, provides a unique form of energy to drive reactions. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hotspots of extreme temperature and pressure, enhancing mass transfer and reaction rates.

This technique has been successfully applied to the synthesis of various furan-containing heterocycles. In one example, the synthesis of 2-(furan-2-yl)-4H-chromen-4-ones was achieved under ultrasonic irradiation at ambient temperature, offering higher yields and significantly shorter reaction times compared to conventional methods. researchgate.net Another study reported that under ultrasonic irradiation, a 93% yield was obtained in just 15 minutes under solvent-free conditions, whereas the silent reaction required much longer times. researchgate.net Applying sonication to the condensation reaction for preparing this compound could similarly lead to a faster, more efficient, and greener process.

Table 6: Effect of Ultrasonic Irradiation on Reaction Efficiency

| Reaction | Condition | Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of dihydroquinolines | Silent (Stirring) | 4 h | 80% | researchgate.net |

| Ultrasound (40 kHz) | 1 h | 96% | researchgate.net | |

| Synthesis of N-(4-arylthiazol-2-yl)hydrazones | Silent (Stirring) | Longer reaction times | Lower yields | researchgate.net |

| Ultrasound | Shorter reaction times | 86-95% | researchgate.net |

Atom Economy and Waste Minimization Strategies

In the synthesis of complex molecules like this compound, principles of green chemistry, particularly atom economy and waste minimization, are of paramount importance. The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing the generation of waste.

One of the most effective strategies to improve atom economy is the use of catalytic reactions and intramolecular processes. For instance, transition-metal-catalyzed intramolecular hydroarylation represents a powerful method for constructing heterocyclic compounds with perfect atom economy, as it involves the direct addition of an aromatic C-H bond across an unsaturated bond within the same molecule. nii.ac.jp This approach avoids the need for pre-functionalized starting materials and stoichiometric reagents, significantly reducing waste.

The development of environmentally benign reaction procedures is another key aspect. For furan derivatives, studies have explored the use of eco-friendly methods such as employing repurposed plastic for reaction vessels and using ECO-UVA lights as a radiation source for photochemical reactions. und.edu These methods move away from expensive and specialized equipment typically associated with such transformations. und.edu

Waste reduction can also be achieved by designing processes where byproducts can be recovered and reused. An example is the use of Trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) in trifluoromethylation reactions. In these processes, the thianthrene (B1682798) byproduct can be efficiently recovered and recycled, which enhances economic viability and minimizes chemical waste. acs.org Furthermore, the selection of starting materials plays a crucial role. Opting for less hazardous reagents, such as replacing carcinogenic benzene (B151609) with glucose in the synthesis of precursors like adipic acid, protects workers and minimizes the environmental impact of the chemical process. youtube.com

Stereoselective Synthesis of this compound and its Analogues

The synthesis of specific stereoisomers of this compound and its analogues is critical, as the biological activity of chiral molecules is often dependent on their absolute configuration. mdpi.com Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction.

Chiral Auxiliaries and Catalysts

A wide array of chiral catalysts has been developed for asymmetric synthesis, enabling the production of optically pure compounds. These catalysts create a transient diastereomeric interaction with the substrate, directing the reaction to proceed with a specific stereochemical outcome.

Metal-Based Catalysts:

Rhodium Complexes: Chiral-at-metal Rh(III) complexes have proven highly efficient in catalyzing enantioselective reactions, such as the decarboxylative Michael addition of β-keto acids. researchgate.net These catalysts can be effective even at very low loadings (e.g., 0.05 mol %) on a gram scale without a loss of enantioselectivity. researchgate.net For the synthesis of cyclopropane (B1198618) derivatives, chiral rhodium catalysts facilitate weak coordination with β,γ-unsaturated ketoesters, leading to high diastereoselectivity and enantioselectivity. researchgate.net

Iridium Complexes: Cationic iridium complexes coordinated with conventional chiral bisphosphine ligands, such as (R)-BINAP and Segphos, are effective for enantioselective intramolecular hydroarylation to produce chiral dihydrobenzofurans. nii.ac.jp The carbonyl group of a ketone can act as an effective directing group for the C-H activation step in these transformations. nii.ac.jp

Palladium Complexes: Chiral palladium complexes are used in the catalytic asymmetric synthesis of chiral allylic esters from trichloroacetimidate (B1259523) derivatives of prochiral alkenols. nih.gov

Organocatalysts and Biocatalysts:

Chiral Oxazaborolidinium Ions: These catalysts have been successfully used in the asymmetric cyclopropanation of α,β-unsaturated aldehydes to form derivatives that are precursors to furan-containing natural products like dictyopterenes. mdpi.com

Engineered Myoglobins: Biocatalysis offers a powerful strategy for highly stereoselective transformations. Engineered myoglobins have been used for the diastereo- and enantioselective construction of 2,3-dihydrobenzofuran (B1216630) scaffolds, achieving exceptional levels of purity (>99.9% de and ee) on a preparative scale. rochester.edu

Enantioselective and Diastereoselective Control

Achieving high levels of enantioselectivity and diastereoselectivity is the primary goal of stereoselective synthesis. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the stereochemical outcome.

Enantioselective Control: The effectiveness of different chiral ligands in iridium-catalyzed intramolecular hydroarylation for the synthesis of a chiral dihydrobenzofuran (2b) demonstrates the impact of the ligand on enantiomeric excess (ee).

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (R)-BINAP | 67 | 64 |

| 2 | Segphos | 88 | 73 |

| 3 | Difluorphos | 92 | 84 |

| 4 | (S,S)-Chiraphos | Moderate | Modest |

Diastereoselective Control: In many reactions, more than one new stereocenter is formed, requiring control over the relative configuration (diastereoselectivity).

A rhodium-catalyzed enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters yielded optically pure 1,2,3-trisubstituted cyclopropanes with high diastereomeric ratios (dr >20:1) and excellent enantioselectivity (up to 99% ee). researchgate.net

Biocatalytic strategies, such as the cyclopropanation of benzofuran (B130515) using engineered myoglobins, can provide complete stereochemical control, affording products with >99.9% de and >99.9% ee. rochester.edu Computational studies and stereochemical models help to rationalize the high selectivity observed in these enzymatic reactions. rochester.edu

Intramolecular oxa-Michael reactions have been developed for the highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes under mild conditions. rsc.org

Reaction Mechanisms and Reactivity Profiles of Ethyl 3 Furan 3 Yl 3 Oxopropanoate

Keto-Enol Tautomerism and its Influence on Reactivity

A key characteristic of β-keto esters, including ethyl 3-(furan-3-yl)-3-oxopropanoate, is their ability to exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comopenstax.org The equilibrium position is influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent polarity. masterorganicchemistry.comorientjchem.org The presence of both tautomers means that the compound can react as a ketone, an alkene, or an alcohol, which significantly broadens its synthetic utility. masterorganicchemistry.com Generally, for simple monocarbonyl compounds, the keto form is overwhelmingly favored at equilibrium. openstax.org However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comopenstax.org

Spectroscopic methods are instrumental in studying keto-enol tautomeric equilibria. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify the different tautomeric forms present in a sample.

In ¹H NMR spectroscopy , the presence of both keto and enol forms gives rise to distinct sets of signals. For the keto tautomer of this compound, one would expect to see a signal for the active methylene (B1212753) protons (α-protons) flanked by the two carbonyl groups. In contrast, the enol tautomer would exhibit a characteristic signal for the enolic hydroxyl proton, often appearing as a broad singlet, and a signal for the vinylic proton. The integration of these signals allows for the determination of the keto-enol ratio. Studies on analogous β-keto esters have successfully used NMR to characterize the tautomeric mixture. nih.gov

Infrared (IR) spectroscopy also provides valuable insights. The keto form is characterized by two distinct carbonyl stretching frequencies (C=O), one for the ketone and one for the ester. The enol form, on the other hand, would show a C=O stretch for the ester, a C=C stretching vibration for the enol double bond, and a broad O-H stretching band for the hydroxyl group, which is often shifted to lower wavenumbers due to intramolecular hydrogen bonding.

In some spectroscopic characterizations of synthesized β-keto ester analogues, it has been observed that the compounds exist solely in their β-keto ester tautomeric form. mdpi.com

Table 1: Expected Spectroscopic Data for Tautomers of this compound

| Tautomer | Spectroscopic Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| Keto Form | ¹H NMR: Methylene protons (-CH₂-) | ~3.5-4.0 ppm |

| IR: Ketone C=O stretch | ~1720-1740 cm⁻¹ | |

| IR: Ester C=O stretch | ~1735-1750 cm⁻¹ | |

| Enol Form | ¹H NMR: Enolic OH proton | ~12-16 ppm (broad) |

| ¹H NMR: Vinylic CH proton | ~5.0-6.0 ppm | |

| IR: Intramolecularly H-bonded OH stretch | ~2500-3200 cm⁻¹ (broad) | |

| IR: C=C stretch | ~1600-1650 cm⁻¹ | |

| IR: Conjugated Ester C=O stretch | ~1680-1710 cm⁻¹ |

Note: The exact values can vary depending on the solvent and concentration.

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the relative stabilities of tautomers. orientjchem.orgmdpi.com Such studies can predict the preferred tautomeric form in the gas phase and in different solvents. orientjchem.org For β-dicarbonyl compounds, calculations often reveal that the stability of the enol form is attributed to the formation of a stable six-membered ring via intramolecular hydrogen bonding.

Electrophilic and Nucleophilic Reactivity of the Beta-Keto Ester Moiety

The β-keto ester functionality is a versatile synthon in organic chemistry, capable of acting as both an electrophile and a nucleophile. mdpi.com This dual reactivity is centered around the α-carbon and the two carbonyl carbons.

The methylene protons situated between the two carbonyl groups (the α-protons) are acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. openstax.org This acidity allows for easy deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles in reactions such as alkylation and acylation, leading to the formation of new carbon-carbon bonds at the α-position. This makes β-keto esters valuable precursors for the synthesis of more complex molecules. mdpi.com

The carbonyl carbons of both the ketone and the ester groups are electrophilic and can be attacked by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Typical reactions include:

Reduction: The ketonic carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride.

Addition of organometallic reagents: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols.

Amine condensation: Reaction with primary amines can lead to the formation of enamines or, under reducing conditions, β-amino esters.

Reactivity of the Furan (B31954) Ring in this compound

The furan ring is a five-membered, π-excessive aromatic heterocycle. uoanbar.edu.iqscribd.com This electron-rich nature makes it significantly more reactive than benzene (B151609) towards electrophilic substitution. uoanbar.edu.iq The reactivity of furan is a balance between its aromatic character and its diene-like properties.

In this compound, the furan ring is substituted at the 3-position. Electrophilic aromatic substitution on the furan ring typically occurs at the C2 and C5 positions, which are electronically activated and lead to more stable carbocation intermediates. uoanbar.edu.iqyoutube.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the vacant C2 or C5 positions of the furan ring. The presence of the β-keto ester substituent at the 3-position, which is electron-withdrawing, will influence the regioselectivity and reactivity of the furan ring towards electrophiles.

Furan and its derivatives can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the furan ring acts as the diene. However, this often requires forcing conditions due to the loss of aromaticity in the transition state. Additionally, the furan ring can undergo ring-opening reactions under certain acidic conditions. scribd.com

Table 2: Summary of Reactivity

| Reactive Site | Type of Reactivity | Common Reactions |

| α-Carbon | Nucleophilic (as enolate) | Alkylation, Acylation |

| Ketone Carbonyl | Electrophilic | Reduction, Grignard Addition, Imine/Enamine formation |

| Ester Carbonyl | Electrophilic | Saponification, Transesterification, Amidation |

| Furan Ring (C2/C5) | Nucleophilic (towards electrophiles) | Electrophilic Aromatic Substitution (Halogenation, Nitration, etc.) |

| Furan Ring | Diene | Diels-Alder Reaction |

Electrophilic Aromatic Substitution on the Furan Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. The reaction proceeds through a positively charged intermediate known as a sigma-complex or arenium ion. ethernet.edu.et The stability of this intermediate determines the rate and regioselectivity of the substitution. In unsubstituted furan, attack is strongly preferred at the C-2 (α) position due to superior resonance stabilization of the resulting cation.

For this compound, the 3-acyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. This deactivation occurs because the substituent reduces the electron density of the ring, making it less nucleophilic. Furthermore, the substituent directs incoming electrophiles primarily to the C-5 position.

The directing effect can be understood by examining the resonance structures of the sigma-complex intermediates formed from attack at the available C-2 and C-5 positions. Attack at C-5 results in a more stable cationic intermediate where the positive charge is delocalized over three atoms (C-2, C-4, and the oxygen atom) without placing a positive charge adjacent to the electron-withdrawing group. Conversely, attack at the C-2 position would place a positive charge on C-3, directly adjacent to the deactivating carbonyl group, which is an energetically unfavorable arrangement.

A well-documented example of this regioselectivity is the nitration of 3-furoic acid, which occurs at the C-5 position. ethernet.edu.etvdoc.pubdatapdf.com This provides a strong precedent for the expected reactivity of this compound.

Table 1: Regioselectivity in the Electrophilic Substitution of 3-Substituted Furans This table presents a representative electrophilic substitution reaction on a related 3-substituted furan, illustrating the directing effect of the C-3 substituent.

| Reactant | Reagents | Major Product | Reference |

| 3-Furoic acid | Acetyl nitrate | 5-Nitro-3-furoic acid | ethernet.edu.etvdoc.pub |

Cycloaddition Reactions Involving the Furan Moiety

Furan can function as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. The aromaticity of furan is relatively weak, allowing it to overcome its resonance stabilization energy to participate in these reactions.

The presence of the electron-withdrawing 3-oxo-propanoate group is expected to significantly decrease the reactivity of the furan ring as a diene. In the context of Frontier Molecular Orbital (FMO) theory, a normal-electron-demand Diels-Alder reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. An electron-withdrawing group lowers the energy of the furan's HOMO, increasing the energy gap between it and the dienophile's LUMO. This larger energy gap leads to a weaker orbital interaction and consequently, a slower reaction rate.

Research on furan derivatives has shown that those bearing electron-withdrawing substituents are less reactive in cycloadditions. For instance, attempts to perform Diels-Alder reactions with furan derivatives containing strong electron-withdrawing groups have been shown to be unsuccessful under conditions where unsubstituted furan reacts readily. While specific studies on this compound are not prevalent, the established electronic effects strongly suggest a diminished capacity for it to act as a diene in cycloaddition reactions.

Ring-Opening Reactions and Transformations

The furan ring, particularly when substituted with carbonyl groups, is susceptible to ring-opening under acidic conditions. The reaction is initiated by protonation of the furan ring, typically at the C-2 or C-5 position, which disrupts the aromaticity and facilitates nucleophilic attack by a solvent like water.

For this compound, acid-catalyzed hydrolysis is a plausible transformation. Protonation would lead to a reactive intermediate that, upon addition of water and subsequent tautomerization, would yield a substituted 1,4-dicarbonyl compound. Under strongly acidic conditions, furan derivatives can also undergo acid-catalyzed oligomerization or polymerization, leading to the formation of complex, humin-like materials. mdpi.com

Another potential transformation is oxidative ring-opening. Reaction with oxidizing agents can lead to dearomatization and the formation of highly functionalized, acyclic products or intermediates that can undergo further intramolecular reactions.

Mechanistic Investigations through Kinetic and Spectroscopic Studies

Detailed mechanistic studies on this compound are not widely reported in the literature. However, the methodologies for such investigations are well-established and can be described.

Reaction Rate Determination

The kinetics of reactions involving this compound, such as electrophilic substitution, could be determined by monitoring the change in concentration of reactants or products over time. This is typically achieved using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for kinetic analysis. A reaction could be initiated in an NMR tube, and spectra recorded at regular intervals. The rate could be determined by integrating the signals corresponding to specific protons of the starting material and the product and plotting their relative concentrations against time.

UV-Visible Spectroscopy: If the starting material and product have distinct chromophores and thus different absorption spectra, UV-Vis spectroscopy can be used. The reaction rate can be calculated by monitoring the change in absorbance at a specific wavelength corresponding to one of the species.

Table 2: Hypothetical Kinetic Data for the Nitration of this compound This table illustrates the type of data that would be collected in a kinetic study to determine reaction order and rate constants. The values are for illustrative purposes only.

| Time (minutes) | [Reactant] (mol/L) | [Product] (mol/L) |

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 60 | 0.030 | 0.070 |

Intermediate Identification

The direct observation and characterization of reactive intermediates are crucial for confirming reaction mechanisms. For the reactions of this compound, this would primarily involve identifying the cationic sigma-complex in electrophilic aromatic substitution.

Low-temperature NMR spectroscopy is the principal technique used for this purpose. researchgate.netbath.ac.uk By conducting the reaction at very low temperatures (e.g., in a superacid medium like FSO₃H-SO₂ClF), the lifetime of the otherwise transient sigma-complex can be extended sufficiently for spectroscopic analysis. mdpi.comacs.org

The formation of the C-5 sigma-complex intermediate during the nitration of this compound would be confirmed by characteristic changes in the NMR spectrum:

¹H NMR: The proton at the site of electrophilic attack (C-5) would become an sp³-hybridized center, showing a significant upfield shift. The remaining ring protons would be substantially shifted downfield due to the positive charge on the ring.

¹³C NMR: The sp³-hybridized C-5 would show a dramatic upfield shift. The carbons bearing the delocalized positive charge (C-2 and C-4) would be significantly deshielded and shifted downfield. acs.org

Table 3: Expected Spectroscopic Signatures for the C-5 Sigma-Complex Intermediate This table summarizes the expected, qualitative NMR shifts for the key intermediate in an electrophilic substitution reaction, based on established principles. "δ" refers to chemical shift.

| Nucleus | Expected Observation | Rationale |

| ¹H at C-5 | Large upfield shift in δ | Change in hybridization from sp² to sp³ |

| ¹H at C-2, C-4 | Large downfield shift in δ | Deshielding due to positive charge delocalization |

| ¹³C at C-5 | Large upfield shift in δ | Change in hybridization from sp² to sp³ |

| ¹³C at C-2, C-4 | Large downfield shift in δ | Bearing partial positive charge in resonance structures |

Derivatives and Analogues of Ethyl 3 Furan 3 Yl 3 Oxopropanoate

Structural Modifications of the Ester Group

The ester functionality is a versatile handle for synthesizing a variety of derivatives, primarily through nucleophilic acyl substitution reactions.

Hydrolysis: The ethyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(furan-3-yl)-3-oxopropanoic acid . This reaction involves the cleavage of the ethyl C-O bond and the formation of a carboxyl group. The resulting β-keto acid is a valuable synthetic intermediate, though it may be prone to decarboxylation under certain conditions, particularly upon heating.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. For example, reacting ethyl 3-(furan-3-yl)-3-oxopropanoate with methanol (B129727) would produce mthis compound , while reaction with propanol (B110389) would yield the propyl ester. This reaction is typically reversible and driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. biofueljournal.com This method allows for the introduction of various alkyl or aryl groups into the ester moiety, altering properties such as solubility and volatility.

Amide Derivatives: Amides are synthesized by the aminolysis of the ester, where this compound is treated with a primary or secondary amine. libretexts.org This reaction displaces the ethoxy group (-OEt) with an amino group (-NRR'), forming an N-substituted 3-(furan-3-yl)-3-oxopropanamide . The reaction's ease depends on the amine's nucleophilicity and can be facilitated by heating. libretexts.org The synthesis of amides is a common strategy in medicinal chemistry to introduce new pharmacophores and modify biological activity. sphinxsai.comrsc.org

Hydrazide Derivatives: Reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of 3-(furan-3-yl)-3-oxopropanohydrazide . naturalspublishing.com In this reaction, the highly nucleophilic hydrazine displaces the ethoxy group. The resulting hydrazide is a key building block for synthesizing a wide array of heterocyclic compounds and, notably, hydrazone derivatives. hygeiajournal.comsemanticscholar.org Hydrazide-hydrazones are a class of compounds known for their diverse biological activities. naturalspublishing.com The general synthesis involves the initial formation of the hydrazide, which is then condensed with various aldehydes or ketones. mdpi.comresearchgate.net

Table 1: Examples of Derivatives from Ester Group Modification

| Derivative Type | General Structure | Reactant |

|---|---|---|

| Carboxylic Acid | Furan-3-yl-C(O)CH₂COOH | H₂O (Acid/Base) |

| Methyl Ester | Furan-3-yl-C(O)CH₂COOCH₃ | Methanol |

| Amide | Furan-3-yl-C(O)CH₂CONR₂ | Amine (R₂NH) |

| Hydrazide | Furan-3-yl-C(O)CH₂CONHNH₂ | Hydrazine |

Modifications of the Furan (B31954) Ring

Altering the structure of the furan ring itself, either by changing the substituent position, adding new substituents, or modifying the ring's saturation, creates a new set of analogues with distinct chemical characteristics.

The constitutional isomer, ethyl 3-(furan-2-yl)-3-oxopropanoate , features the keto-ester side chain at the C2 position of the furan ring instead of the C3 position. nih.govmatrix-fine-chemicals.com This positional change has a significant impact on the molecule's electronic properties and reactivity. The furan ring's oxygen atom can exert a stronger electron-donating mesomeric effect at the C2 position compared to the C3 position. This generally renders the C2 position more electron-rich and more susceptible to electrophilic attack.

In the context of the attached side chain, the furan-2-yl group is more effective at stabilizing adjacent positive charges that might develop during certain reactions. Consequently, the reactivity of the carbonyl group in the furan-2-yl isomer can differ from that in the furan-3-yl isomer. For instance, reactions involving electrophilic addition to the furan ring or reactions where the furan ring participates electronically with the side chain are expected to show different outcomes and rates. nih.gov The synthesis of various derivatives from furan-2-carbaldehydes is well-established, providing pathways to a wide range of furan-2-yl compounds. nih.gov

Table 2: Comparison of Furan-3-yl and Furan-2-yl Isomers

| Property | This compound | Ethyl 3-(furan-2-yl)-3-oxopropanoate |

|---|---|---|

| CAS Number | 36878-91-8 sigmaaldrich.com | 615-09-8 nih.gov |

| Molecular Formula | C₉H₁₀O₄ uni.lu | C₉H₁₀O₄ nih.gov |

| Molecular Weight | 182.17 g/mol sigmaaldrich.com | 182.17 g/mol nih.gov |

| IUPAC Name | This compound uni.lu | ethyl 3-(furan-2-yl)-3-oxopropanoate nih.gov |

| Boiling Point | 113-116 °C / 4 mmHg sigmaaldrich.com | Not specified |

| Density | 1.153 g/mL at 25 °C sigmaaldrich.com | Not specified |

Substituted Furan Analogues

Analogues can be created by introducing various substituents onto the furan ring of this compound. Synthetic strategies exist for creating a wide array of substituted furans, which can then be used to build the desired β-keto ester side chain. lookchem.comsemanticscholar.org For example, halogenation, nitration, or alkylation of furan precursors can yield substituted building blocks. researchgate.net

The nature and position of these substituents (e.g., electron-donating groups like methyl or electron-withdrawing groups like nitro or chloro) would significantly alter the electronic environment of the furan ring and the adjacent carbonyl group. This, in turn, influences the molecule's reactivity, stability, and potential biological properties. For instance, an analogue like ethyl 3-(5-bromo-furan-3-yl)-3-oxopropanoate would be expected to have different reactivity in cross-coupling reactions compared to the parent compound.

Reduction of the furan ring leads to the formation of tetrahydrofuran (B95107) (THF) analogues. The direct analogue, ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate , is a saturated version of the parent molecule where the aromatic furan ring has been hydrogenated to a cyclic ether ring. chemicalbook.com

This saturation has profound structural and electronic consequences:

Loss of Aromaticity: The molecule is no longer aromatic, which removes the electronic delocalization and the associated planarity and stability of the furan ring.

Increased Flexibility: The THF ring is a flexible, non-planar five-membered ring.

Altered Electronics: The electron-withdrawing character of the aromatic furan ring is replaced by the less pronounced inductive effect of the aliphatic ether.

Variations in the Beta-Keto Chain

Modifications to the β-keto ester chain of this compound can be achieved at two primary locations: the α-carbon, which is situated between the two carbonyl groups, and the ester functional group itself. These alterations allow for the fine-tuning of the molecule's steric and electronic properties.

The methylene (B1212753) group at the α-position of β-keto esters is particularly reactive due to its location between two electron-withdrawing carbonyl groups, making it a soft nucleophile after deprotonation. This reactivity is harnessed to introduce a variety of substituents at this position.

Research Findings:

The α-carbon of β-keto esters can be readily functionalized through several key reactions:

Alkylation: In the presence of a suitable base, the α-proton can be abstracted to form an enolate, which can then react with alkyl halides to introduce alkyl groups. While specific examples for this compound are not prevalent in readily available literature, the general method is widely applicable. The choice of base and reaction conditions is crucial to prevent side reactions such as O-alkylation or dialkylation.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the α-position, leading to β,δ-triketo esters. These compounds are themselves useful intermediates for further heterocyclic synthesis.

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at the α-position. For instance, the reaction of a β-keto ester with NBS in a solvent like carbon tetrachloride can yield the α-bromo derivative. These halogenated compounds are valuable precursors for further transformations, including cross-coupling reactions or the synthesis of thiazoles via the Hantzsch synthesis. nih.gov

Japp-Klingemann Reaction: This reaction involves the coupling of a β-keto ester with an aryl diazonium salt. wikipedia.org The reaction typically proceeds with the cleavage of the acetyl group (or in this case, the furanoyl group) to yield an α-arylhydrazono ester. wikipedia.orgresearchgate.net This product can then be cyclized, often under acidic conditions (Fischer indole (B1671886) synthesis), to form indole derivatives or can be used to synthesize pyrazoles. wikipedia.org

| Reaction Type | Reagents | General Product | Potential Application |

|---|---|---|---|

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | Ethyl 2-alkyl-3-(furan-3-yl)-3-oxopropanoate | Modification of steric/electronic properties |

| Halogenation | N-Halosuccinimide (NXS) | Ethyl 2-halo-3-(furan-3-yl)-3-oxopropanoate | Intermediate for thiazole (B1198619) or cross-coupling synthesis |

| Japp-Klingemann Reaction | Aryl diazonium salt (Ar-N₂⁺) | α-Arylhydrazono ester derivative | Precursor for indoles and pyrazoles |

Homologues of this compound involve changes in the ester group or the length of the carbon chain. These variations can significantly impact the compound's reactivity and physical properties, such as solubility and boiling point.

Research Findings:

The synthesis of homologous β-keto esters can be approached in several ways:

Varying the Alcohol in Esterification: The most direct method for creating homologous esters is to use a different alcohol (e.g., methanol, tert-butanol) during the initial synthesis, which typically involves a Claisen condensation of a furan-3-yl methyl ketone with a corresponding dialkyl carbonate.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by heating it in the presence of a different alcohol and a catalytic amount of acid or base.

From Meldrum's Acid: A common route to mono-esters of malonic acid involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an alcohol. chemicalbook.com For instance, refluxing Meldrum's acid in tert-butanol (B103910) yields 3-tert-butoxy-3-oxopropanoic acid, which can then be coupled with an activated furan-3-carboxylic acid derivative to produce the desired tert-butyl homologue. chemicalbook.com

| Homologue Name | CAS Number | Molecular Formula | Structural Difference |

|---|---|---|---|

| Mthis compound | 199611-76-2 chemscene.com | C₈H₈O₄ | Methyl ester instead of ethyl ester |

| tert-Butyl 3-(furan-3-yl)-3-oxopropanoate | Not readily available | C₁₁H₁₄O₄ | tert-Butyl ester instead of ethyl ester |

| Ethyl 4-(furan-3-yl)-4-oxobutanoate | Not readily available | C₁₀H₁₂O₄ | Longer (butanoate) beta-keto chain |

Synthesis and Characterization of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The 1,3-dicarbonyl unit of this compound is an exceptionally useful synthon for constructing a variety of five- and six-membered heterocyclic rings through condensation reactions with binucleophilic reagents. These reactions often proceed with high efficiency and provide direct access to complex molecular architectures.

Research Findings:

Pyrazole (B372694) Synthesis: The reaction of β-keto esters with hydrazine or its derivatives is a classic and highly effective method for preparing pyrazolones. For example, treating this compound with hydrazine hydrate would lead to the formation of 5-(furan-3-yl)-2,4-dihydro-3H-pyrazol-3-one. The reaction proceeds through initial formation of a hydrazone followed by intramolecular cyclization. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring.

Pyrimidine Synthesis (Biginelli Reaction): The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-keto ester, and urea (B33335) (or thiourea). wikipedia.org Utilizing this compound in this reaction with an aryl aldehyde and urea would yield a dihydropyrimidinone (DHPM) bearing a furan-3-yl group. wikipedia.orgbeilstein-journals.org These DHPMs are a well-known class of compounds with a wide range of pharmacological activities. wikipedia.orgnih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org

Thiophene Synthesis (Gewald Reaction): The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.org The reaction involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While this compound is a β-keto ester, not an α-cyanoester, it can participate in a related three-component condensation. The Knoevenagel condensation of the β-keto ester with an active methylene nitrile (like malononitrile) and elemental sulfur, in the presence of a base, would yield a highly substituted 2-aminothiophene derivative containing the furan-3-yl moiety. lookchem.comarkat-usa.org

Pyridine (B92270) Synthesis (Hantzsch Synthesis): The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The reaction first produces a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org By reacting this compound (2 eq.) with an aldehyde and ammonia, a symmetrically substituted pyridine with furan-3-yl groups at positions 3 and 5 could be synthesized.

Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis: More complex fused heterocyclic systems can also be accessed. For instance, reaction of a β-ketoester with a substituted aminopyrazole (e.g., 3-amino-5-methylpyrazole) yields a pyrazolopyrimidine core structure. researchgate.net This condensation involves the formation of an enamine intermediate from the aminopyrazole and the keto group, followed by cyclization with the ester functionality. The resulting pyrazolo[1,5-a]pyrimidine can be further functionalized, for example, by chlorination followed by nucleophilic substitution. researchgate.net

| Reaction Name | Reagents | Resulting Heterocycle |

|---|---|---|

| Pyrazole Synthesis | Hydrazine hydrate | Pyrazolone |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Gewald-type Reaction | Active methylene nitrile, Elemental sulfur, Base | 2-Aminothiophene |

| Hantzsch Synthesis | Aldehyde, Ammonia | Pyridine |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Aminopyrazole | Pyrazolo[1,5-a]pyrimidine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled. It is important to note that as a β-ketoester, this compound can exist in equilibrium with its enol tautomer, which would result in two sets of signals in NMR spectra. The discussion below focuses on the predominant keto form.

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the core structure by identifying the number and types of protons and carbons present.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene protons situated between the two carbonyl groups appear as a singlet, while the three protons on the furan ring produce unique multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals include those for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, the central methylene carbon, and the four distinct carbons of the 3-substituted furan ring.

The predicted chemical shifts (δ) in parts per million (ppm) for the keto form of this compound are summarized in the table below. These predictions are based on standard values for similar functional groups and environments.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Furan-H2 | δ ≈ 8.1 ppm (s) | - |

| Furan-H4 | δ ≈ 6.8 ppm (t) | - |

| Furan-H5 | δ ≈ 7.5 ppm (t) | - |

| Methylene (-CH₂-) | δ ≈ 3.9 ppm (s) | δ ≈ 46.0 ppm |

| Ethyl (-OCH₂CH₃) | δ ≈ 4.2 ppm (q) | δ ≈ 61.5 ppm |

| Ethyl (-OCH₂CH₃) | δ ≈ 1.3 ppm (t) | δ ≈ 14.0 ppm |

| Ketone (C=O) | - | δ ≈ 192.0 ppm |

| Ester (C=O) | - | δ ≈ 167.0 ppm |

| Furan-C2 | - | δ ≈ 148.0 ppm |

| Furan-C3 | - | δ ≈ 125.0 ppm |

| Furan-C4 | - | δ ≈ 110.0 ppm |

| Furan-C5 | - | δ ≈ 144.0 ppm |

Note: Data is predicted. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule. nih.gov For this compound, a key expected correlation would be between the ethyl group's methylene protons (~4.2 ppm) and methyl protons (~1.3 ppm). It would also reveal the coupling between the furan protons H4 and H5. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). np-mrd.org It allows for the definitive assignment of each proton signal to its attached carbon. For example, it would show cross-peaks connecting the furan proton signals (H2, H4, H5) to their corresponding carbon signals (C2, C4, C5) and the ethyl and methylene protons to their respective carbons. np-mrd.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the molecular fragments and identifying non-protonated (quaternary) carbons. nih.gov Key HMBC correlations would be observed from the furan proton H2 to the ketone carbonyl carbon (C=O) and furan carbon C4, and from the methylene protons to both the ester and ketone carbonyl carbons, thus confirming the core structure of the molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Ethyl 3 Furan 3 Yl 3 Oxopropanoate

Comprehensive experimental data from Infrared (IR) and Raman spectroscopy are crucial for elucidating the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific structural features.

For Ethyl 3-(furan-3-yl)-3-oxopropanoate, IR and Raman spectroscopy would be expected to reveal characteristic vibrations for its key functional groups: the ester carbonyl (C=O), the ketone carbonyl (C=O), the furan (B31954) ring, and the C-O bonds of the ester. However, specific, experimentally determined vibrational frequency data for these functional groups in this compound are not available in the searched scientific literature.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies for this compound (Theoretical)

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretching | ~1735-1750 | Strong (IR), Weak (Raman) |

| Ketone Carbonyl (C=O) | Stretching | ~1680-1700 | Strong (IR), Strong (Raman) |

| Furan Ring (C=C) | Stretching | ~1500-1600 | Medium to Strong |

| Furan Ring (C-O-C) | Stretching | ~1000-1300 | Medium to Strong |

| Ester (C-O) | Stretching | ~1100-1300 | Medium to Strong |

Note: This table is based on theoretical values and typical ranges for these functional groups, not on experimental data for the specific compound.

A search for published X-ray crystallographic studies on this compound did not yield any specific results. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Data not available |

| Molecules per unit cell (Z) | Data not available |

Note: This table remains unpopulated due to the absence of experimental X-ray crystallographic data for this compound in the searched literature.

Computational Chemistry and Modeling Studies of Ethyl 3 Furan 3 Yl 3 Oxopropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict the geometric, electronic, and spectroscopic properties of molecules. For Ethyl 3-(furan-3-yl)-3-oxopropanoate, DFT calculations can elucidate its fundamental characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org This process involves iteratively calculating the energy and forces on the atoms and adjusting their positions until the lowest energy conformation is found. arxiv.org Methods such as B3LYP combined with a basis set like 6-311G(d,p) are commonly used for such optimizations. rjptonline.orgresearchgate.net The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative Predicted Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is intended to represent the expected structural parameters.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (keto) | 1.22 Å |

| C-C (keto-methylene) | 1.51 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.34 Å | |

| C-C (furan-keto) | 1.48 Å | |

| Bond Angle | O=C-C (keto) | 120.5° |

| C-C-C (keto-methylene-ester) | 115.2° | |

| C-O-C (ester) | 116.8° | |

| Dihedral Angle | O=C-C-C (keto-chain) | 178.5° |

| C-C(furan)-C=O (furan-keto) | -15.0° |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rjptonline.org Related analyses, such as Mulliken atomic charges, can identify specific atoms with positive or negative charges, highlighting potential sites for electrophilic or nucleophilic attack. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are representative examples of what FMO analysis would yield.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.20 | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.65 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Transition State Analysis for Reaction Pathways

DFT calculations are instrumental in mapping out the reaction mechanisms in which a molecule participates. By calculating the energies of reactants, products, and, most importantly, the transition states, chemists can determine the activation energy (ΔG≠) of a reaction. nih.gov This information is vital for understanding reaction kinetics and predicting whether a particular pathway is favorable. For this compound, this analysis could be used to study its synthesis, degradation, or its reactions with biological molecules, clarifying the step-by-step mechanism and identifying the rate-determining step. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information about the conformational flexibility and dynamics of a molecule like this compound. By simulating the molecule in a relevant environment (e.g., in a solvent or near a biological receptor), researchers can observe how the different parts of the molecule, such as the furan (B31954) ring and the ethyl ester tail, move and rotate. This is crucial for understanding how the molecule might adapt its shape to bind to a target, such as an enzyme's active site, and for identifying the most stable and frequently occurring conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for changes in its biological activity. nih.gov

Ligand-based QSAR is employed when the three-dimensional structure of the biological target is unknown. This method involves analyzing a set of molecules (ligands) with known activities to build a predictive model. mdpi.com For derivatives of this compound, a 3D-QSAR model could be developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com These methods align a training set of molecules and generate a statistical model that correlates their steric, electrostatic, and other physicochemical fields with their observed biological activity. mdpi.com The resulting model, validated by statistical parameters like the correlation coefficient (r²) and predictive correlation coefficient (q²), can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govmdpi.com

Table 3: Hypothetical Ligand-Based QSAR Data for Derivatives of this compound (Note: This table is a fictional representation to illustrate the outcome of a QSAR study.)

| Compound ID | Substituent on Furan Ring | Experimental pIC₅₀ | Predicted pIC₅₀ (from QSAR Model) |

| E3O-01 | H (Parent Compound) | 5.2 | 5.1 |

| E3O-02 | 2-CH₃ | 5.5 | 5.6 |

| E3O-03 | 2-Cl | 6.1 | 6.0 |

| E3O-04 | 5-Br | 6.4 | 6.5 |

| E3O-05 | 2-NO₂ | 4.8 | 4.7 |

| E3O-06 | 5-OCH₃ | 5.9 | 5.8 |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are crucial in virtual screening, lead optimization, and understanding drug-receptor interactions. Furan derivatives are recognized as important pharmacophores in medicinal chemistry, contributing to a wide array of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. wisdomlib.org The furan ring in this compound, combined with the β-keto ester moiety, presents a unique set of features for potential pharmacophore development.

A hypothetical pharmacophore model for this compound would likely be constructed based on its potential interactions with a biological target. The key pharmacophoric features can be inferred from its structure:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms of the ester and ketone groups, as well as the oxygen atom within the furan ring, can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Feature: The furan ring itself provides an aromatic and hydrophobic region that can engage in van der Waals or π-π stacking interactions with a receptor.

Linker and Conformational Flexibility: The ethyl group and the propanoate chain provide a degree of conformational flexibility, which is an important consideration in pharmacophore modeling to define the spatial arrangement of the key features.